Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of methoxy and methyl groups on the thiophene ring can significantly alter the compound's electronic properties, making it potentially useful for various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, polythiophenes with ester groups can be synthesized using the Ullmann reaction, which involves copper powder in DMF . Another method includes the direct C–H arylation of 3-methoxythiophene catalyzed by palladium, which is a more efficient synthesis route for π-alkoxy-oligothiophene derivatives, important for the electronic industry . These methods highlight the versatility in synthesizing thiophene derivatives with different substitu
Scientific Research Applications
Catalytic Reactions and Kinetics
Methyl 3-methoxy-5-methylthiophene-2-carboxylate has been studied in the context of catalysis and reaction kinetics. For instance, Consiglio et al. (1981) explored its use in aromatic nucleophilic substitution reactions, particularly focusing on its reactions with piperidine in methanol, catalyzed by piperidine and methoxide ions (Consiglio, Arnone, Spinelli, & Noto, 1981).
Potential Anti-inflammatory Applications
Research by Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to methyl 3-methoxy-5-methylthiophene-2-carboxylate, as part of a study targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).
Mechanism of Dieckmann-Reaction
The Dieckmann-reaction mechanism involving methyl 3-(methoxycarbonylmethylthio)-propionate, a related compound, was examined by Hromatka et al. (1973). This study contributed to understanding the preparation and transformation of methyl 4-oxotetrahydrothiophene-3-carboxylate, highlighting the synthetic pathways relevant to methyl 3-methoxy-5-methylthiophene-2-carboxylate (Hromatka, Binder, & Eichinger, 1973).
Synthesis and Transformation in Organic Chemistry
The compound's synthesis and transformation are key areas of study in organic chemistry. For instance, Kogami and Watanabe (2011) described a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, a process that likely shares similarities with the synthesis of methyl 3-methoxy-5-methylthiophene-2-carboxylate (Kogami & Watanabe, 2011).
Electrophilic Substitution and Quantum-chemical Studies
Gol'dfarb et al. (1981) conducted quantum-chemical studies on 2-Methoxy-5-methylthiothiophene, providing insights into the electrophilic substitution reactions and isomerization under C-protonation conditions, which are significant for understanding the reactivity of similar compounds like methyl 3-methoxy-5-methylthiophene-2-carboxylate (Gol'dfarb, Abronin, Kalik, & Zav’yalova, 1981).
properties
IUPAC Name |
methyl 3-methoxy-5-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-5-4-6(10-2)7(12-5)8(9)11-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOUEBKRYTCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570745 | |
Record name | Methyl 3-methoxy-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-5-methylthiophene-2-carboxylate | |
CAS RN |
181063-59-2 | |
Record name | Methyl 3-methoxy-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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